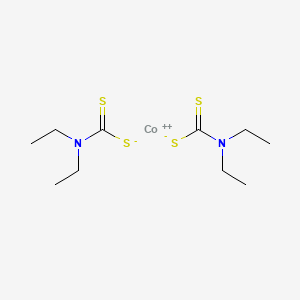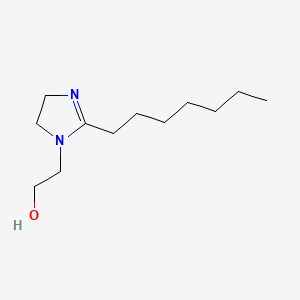
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . This compound appears as a colorless to pale yellow liquid with a slight characteristic odor . It is soluble in water and organic solvents, making it versatile for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of acrylic acid esters with 2-mercaptoacetamide under specific reaction conditions . This process results in the formation of the desired imidazoline derivative.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms of imidazoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazoline derivatives .
Aplicaciones Científicas De Investigación
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: Its surfactant properties make it useful in biological studies, particularly in cell membrane studies and protein interactions.
Industry: It is used in the petroleum industry to enhance oil-water separation and improve oil recovery rates.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with biological membranes and proteins. Its surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This interaction can affect various molecular targets and pathways, making it useful in a range of applications from drug delivery to industrial processes.
Comparación Con Compuestos Similares
2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol: Similar in structure but with a longer alkyl chain.
2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol: Another similar compound with an even longer alkyl chain.
2-Benzyl-4,5-dihydro-1H-imidazole-1-ethanol: Differing by the presence of a benzyl group instead of an alkyl chain.
Uniqueness: 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .
Propiedades
Número CAS |
36060-61-4 |
|---|---|
Fórmula molecular |
C12H24N2O |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15/h15H,2-11H2,1H3 |
Clave InChI |
MTEKQDXWVXZMDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NCCN1CCO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
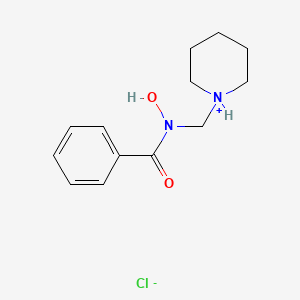
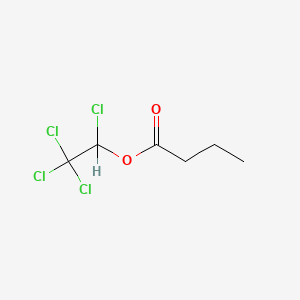
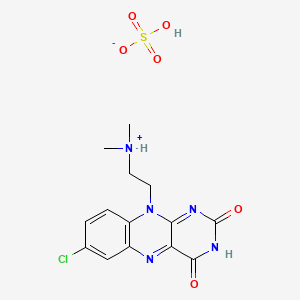
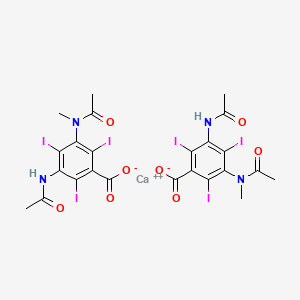
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)

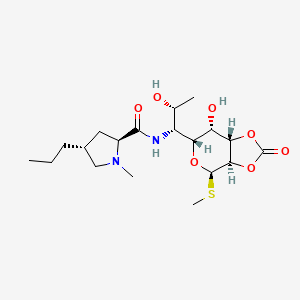
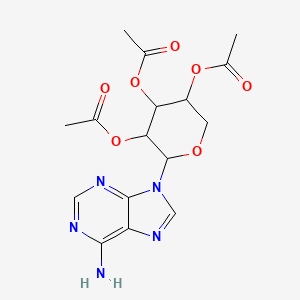
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)
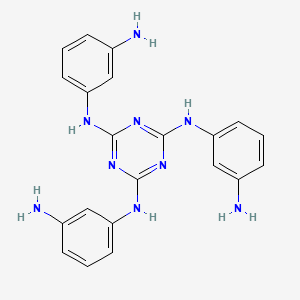
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
